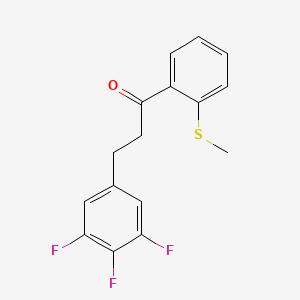

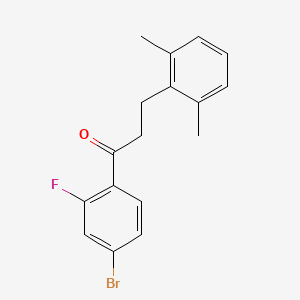

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate

Overview

Description

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate, also known as TMA-6, is a chemical compound that belongs to the family of tryptamines. It is a psychoactive substance that has been used in scientific research for its potential therapeutic effects. TMA-6 is structurally similar to other tryptamines, such as psilocybin and DMT, and it is believed to have similar effects on the brain.

Scientific Research Applications

Chemical Recycling of Poly(ethylene terephthalate)

This study addresses the chemical recycling techniques for poly(ethylene terephthalate) (PET), highlighting hydrolysis and glycolysis methods to recover and repurpose PET materials. Such recycling not only addresses waste management issues but also contributes to conserving raw materials and energy. This research could inform applications of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate in polymer chemistry and recycling processes, given its structural potential for polymer modification or synthesis (Karayannidis & Achilias, 2007).

Advanced Materials

Research on PEDOT:PSS, a conducting polymer, explores treatments to enhance its thermoelectric performance. These findings could suggest potential roles for this compound in modifying electrical properties of polymers or as part of novel materials designed for energy conversion and storage applications (Zhu et al., 2017).

Environmental Remediation

The study on natural attenuation of chlorinated ethenes in hyporheic zones reviews key biogeochemical processes for the bioremediation of groundwater contaminants. Insights from this research could inform applications of this compound in environmental chemistry, potentially as part of strategies to degrade or transform pollutants in aquatic systems (Weatherill et al., 2018).

Energy Sources

A review on Parthenium hysterophorus as a potential energy source discusses bioconversion of lignocellulosic materials into ethanol. This study underscores the importance of optimizing processes for efficient ethanol production, which may relate to the potential of this compound in biofuel research or as a precursor in synthesizing biofuel additives (Swati et al., 2013).

Mechanism of Action

Target of Action

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate, as a compound containing the trimethoxyphenyl (TMP) group, is known to interact with several targets. These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various biological processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .

Mode of Action

The interaction of this compound with these targets can lead to changes in their function. For instance, its binding to tubulin can inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and thus blocking cell division . Similarly, its interaction with Hsp90 can interfere with the protein’s chaperone function, leading to the degradation of Hsp90 client proteins and the inhibition of cell growth and proliferation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting tubulin polymerization, it interferes with the cell cycle, particularly the mitotic phase . Its inhibition of Hsp90 affects multiple signaling pathways that depend on Hsp90 client proteins, including those involved in cell growth, survival, and differentiation . Furthermore, its interaction with P-gp can affect drug transport and resistance .

Pharmacokinetics

The trimethoxyphenyl group is known to enhance the bioavailability of compounds, suggesting that this compound may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of the cell cycle, the degradation of certain proteins, the alteration of signal transduction, and the modulation of drug transport . These effects can lead to the inhibition of cell growth and proliferation, making this compound a potential anti-cancer agent .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The trimethoxyphenyl group in this compound is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often involve inhibition or modulation of enzyme activity, leading to various biochemical effects. For instance, the inhibition of tubulin polymerization by this compound can disrupt microtubule dynamics, which is essential for cell division and intracellular transport .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs), which are crucial for cell proliferation and survival . Additionally, this compound can induce apoptosis in cancer cells by activating caspases and down-regulating anti-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the colchicine binding site on tubulin, preventing its polymerization and destabilizing microtubules . This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety profile . Long-term exposure to this compound in vitro and in vivo has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . Higher doses may lead to adverse effects such as hepatotoxicity, nephrotoxicity, and hematological abnormalities . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein (P-gp), which can affect its intracellular concentration and therapeutic efficacy . Additionally, binding proteins in the plasma and tissues can influence the distribution and localization of this compound, impacting its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may direct this compound to particular organelles, enhancing its therapeutic potential . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and optimize its use in biomedical applications .

Properties

IUPAC Name |

ethyl 7-oxo-7-(3,4,5-trimethoxyphenyl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c1-5-24-17(20)10-8-6-7-9-14(19)13-11-15(21-2)18(23-4)16(12-13)22-3/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRBBTAVMRCGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701251823 | |

| Record name | Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-75-5 | |

| Record name | Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

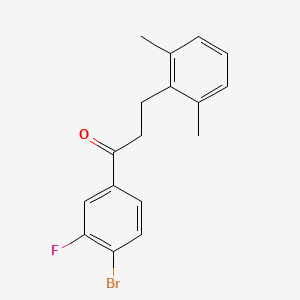

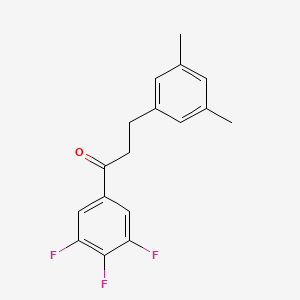

![3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1343512.png)

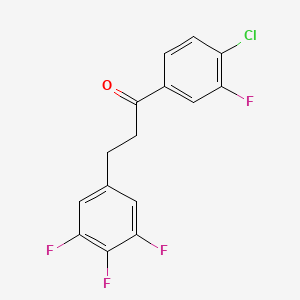

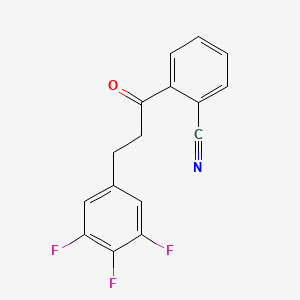

![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)